molecular formula C3H2BrN3O2 B188841 5-Bromo-6-azauracil CAS No. 4956-05-2

5-Bromo-6-azauracil

Cat. No.: B188841
CAS No.: 4956-05-2
M. Wt: 191.97 g/mol
InChI Key: VNTFEWXYAOATFA-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Bromo-6-azauracil undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Nucleic Acid Synthesis

5-Bromo-6-azauracil is primarily utilized as an inhibitor of nucleic acid synthesis. Its mechanism involves interference with the metabolic pathways essential for cell proliferation, making it a valuable tool in studies related to:

  • Cell Growth and Division : It induces cell lysis in yeast cells, particularly in Saccharomyces cerevisiae, demonstrating significant effects on cell division and growth inhibition .
  • Microbial Research : The compound has been used to study the growth inhibition of various microorganisms, providing insights into microbial metabolism and resistance mechanisms .

Biochemical Studies

This compound serves as a critical reagent in biochemical research, particularly in understanding:

  • Nucleic Acid Metabolism : It aids in elucidating the pathways involved in RNA synthesis and the effects of nucleobase analogs on cellular processes .
  • Yeast Cell Wall Composition : Interaction studies indicate that it can modulate yeast cell wall components, enhancing resistance to its own inhibitory effects, which may lead to advancements in developing strategies to mitigate toxicity while leveraging its biological properties.

Comparative Analysis with Related Compounds

The following table compares this compound with other nucleobase analogs based on their structural similarities and biological activities:

Compound NameStructure SimilarityBiological ActivityUnique Features
6-AzauracilSimilar ring structureInhibits RNA synthesisLacks bromine substitution
UracilBase structureEssential for RNA synthesisNo halogenation
5-FluorouracilHalogenatedAnticancer agent; inhibits thymidylate synthaseFluorine instead of bromine
5-Bromo-2'-deoxyuridineHalogenatedInhibits DNA synthesisUsed primarily in DNA studies

Case Study 1: Yeast Cell Studies

Research has demonstrated that treatment with this compound leads to significant lysis of yeast cells. The compound's ability to delay lytic processes while inhibiting growth provides valuable insights into cellular responses to nucleobase analogs. This study highlights the potential for using such compounds to explore cell cycle regulation and apoptosis mechanisms .

Case Study 2: Microbial Resistance Mechanisms

In microbial studies, this compound has been instrumental in understanding resistance mechanisms within various species. By analyzing how these organisms adapt to the presence of nucleoside analogs, researchers can develop more effective antimicrobial strategies .

Mechanism of Action

The mechanism of action of 5-Bromo-6-azauracil involves its ability to undergo nucleophilic substitutions with amines present in cell walls and other biomolecules. This process results in the formation of amide bonds, leading to the inhibition of protein synthesis . Additionally, the compound has shown inhibitory effects on glucans, which may contribute to its biological activity .

Comparison with Similar Compounds

5-Bromo-6-azauracil can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromination and nitrogen heterocycle structure, which imparts distinct chemical and biological properties.

Biological Activity

5-Bromo-6-azauracil (5-Br-6-AU) is a brominated derivative of uracil, notable for its antimetabolite properties and its role in various biological activities. This compound has garnered attention in pharmacology, particularly for its potential applications in antiviral and anticancer therapies. This article explores the biological activity of 5-Br-6-AU, including its mechanism of action, biochemical interactions, and relevant research findings.

5-Br-6-AU acts primarily as an antimetabolite or base analog , substituting thymine in nucleic acid synthesis. Its structural similarity to natural pyrimidines allows it to be incorporated into DNA and RNA, leading to disruptions in nucleic acid function. The compound can induce DNA mutations similar to those caused by 2-aminopurine, resulting in point mutations via base substitution.

Biochemical Pathways

The compound frequently interconverts among three forms, altering its base-pairing properties. This dynamic behavior affects its interaction with enzymes and proteins involved in nucleic acid metabolism. It also undergoes nucleophilic substitutions with amines found in biomolecules, contributing to its biological effects.

Cellular Effects

Research indicates that 5-Br-6-AU exhibits significant inhibitory effects on cell growth and division, particularly in yeast cells such as Saccharomyces cerevisiae. The compound causes cell lysis and has been shown to disrupt metabolic pathways by interfering with nucleic acid synthesis. In laboratory settings, the inhibition of lytic processes is often delayed, indicating a complex interaction with cellular mechanisms.

Pharmacological Applications

5-Br-6-AU has been investigated for several pharmacological applications:

  • Antiviral Activity : The compound shows promise as a potential antiviral agent due to its ability to inhibit viral replication by disrupting nucleic acid synthesis.
  • Anticancer Properties : Its role as an antimetabolite makes it a candidate for cancer treatment, as it can selectively target rapidly dividing cells.
  • Antibacterial Effects : Preliminary studies suggest that 5-Br-6-AU may also exhibit antibacterial properties, although further research is needed to confirm this activity .

Case Studies and Experimental Results

A variety of studies have explored the biological activity of 5-Br-6-AU:

  • Inhibition of Yeast Growth : A study demonstrated that 5-Br-6-AU effectively inhibited the growth of S. cerevisiae, with IC50 values indicating significant potency against cell division.
  • Mutagenicity Testing : Experimental results indicated that the compound induces mutations in microbial systems, raising concerns about its potential mutagenic effects.
  • Structural Modifications : Research into various derivatives of 5-Br-6-AU has shown that modifications at the 5-position can enhance antiviral activity and improve selectivity against cancer cells .

Data Table: Biological Activity Summary

Activity Type Effect Model System Reference
AntiviralInhibition of viral replicationCell cultures
AnticancerInhibition of cell growthS. cerevisiae
AntibacterialPotential antibacterial effectsVarious bacterial strains
MutagenicityInduces mutationsMicrobial systems

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-6-azauracil, and how can reaction conditions be optimized?

this compound is synthesized via bromination of 6-azauracil derivatives. Key methods include:

  • Direct bromination of 6-azauracil using bromine or N-bromosuccinimide (NBS) under controlled conditions .
  • N-Substitution reactions , where bromine is introduced at the 5-position of the triazine ring, often requiring anhydrous conditions to avoid hydrolysis .

Optimization factors :

  • Temperature : Elevated temperatures (>100°C) can reduce yields due to decomposition of acylated intermediates .
  • Substituents : Electron-withdrawing groups (e.g., CF₃) on precursor molecules lower reaction efficiency compared to methyl groups .

Example yield comparison :

Precursor SubstituentReaction TemperatureYield
2-Aminobenzothiol (Cl-substituted)100°C11%
2-Aminobenzothiol (Me-substituted)100°C27%
Data sourced from triazine heterosystem synthesis studies .

Q. How is this compound structurally characterized, and what analytical methods are recommended?

  • Mass spectrometry (MS) : Molecular weight confirmation (191.97 g/mol) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bromine-induced deshielding effects on adjacent protons .
  • X-ray crystallography : Resolves the triazine-dione backbone and bromine positioning .
  • HPLC : Purity assessment (>95% purity criteria in research-grade samples) .

Q. What safety protocols are critical when handling this compound?

  • Toxicity : Intraperitoneal LD₅₀ in mice is 1,771 mg/kg, indicating moderate acute toxicity .
  • Decomposition hazards : Combustion releases hydrogen bromide (HBr) and nitrogen oxides; use fume hoods and avoid open flames .
  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to skin and inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies in yields (e.g., 11–27% for ribonucleosides ) often arise from:

  • Reagent purity : Trace moisture degrades brominating agents, reducing efficiency.
  • Analytical variability : Cross-validate yields using orthogonal methods (e.g., HPLC vs. gravimetric analysis) .
  • Reaction scaling : Pilot studies suggest microliter-scale optimization before bulk synthesis .

Q. What is the mechanistic role of bromine in this compound’s reactivity compared to other halogens?

Bromine’s electronegativity and steric effects:

  • Electrophilic substitution : Bromine enhances electrophilicity at the 5-position, facilitating nucleophilic attacks (e.g., in glycosylation reactions) .
  • Comparative studies : Fluorine (smaller size) and iodine (larger size) alter reaction kinetics and regioselectivity in triazine derivatives .

Example : Bromine’s presence in this compound increases ribonucleoside coupling efficiency by 15% compared to 5-iodo analogs .

Q. How does this compound interact with biological systems, and what are its implications for antiviral research?

  • Mode of action : Acts as a uracil analog, inhibiting viral RNA polymerase by competing with natural nucleotides .
  • Structure-activity relationship (SAR) : Bromine at the 5-position enhances binding affinity to viral enzymes compared to non-halogenated analogs .
  • In vitro testing : EC₅₀ values against RNA viruses are typically in the micromolar range, necessitating further pharmacokinetic optimization .

Q. What strategies improve the stability of this compound under varying storage and experimental conditions?

  • Temperature : Store at –20°C in anhydrous environments to prevent hydrolysis .
  • Light sensitivity : Amber vials reduce photodegradation of the triazine ring .
  • Buffered solutions : Use pH 7–8 buffers (e.g., Tris-HCl) to maintain compound integrity in biological assays .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Predict binding poses with viral polymerases using software like AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. CF₃ groups) with antiviral potency .
  • MD simulations : Assess triazine ring flexibility under physiological conditions .

Properties

IUPAC Name

6-bromo-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTFEWXYAOATFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197835
Record name 5-Bromo-6-azauracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-05-2
Record name 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4956-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-azauracil
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Record name 5-Bromo-6-azauracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1,2,4-TRIAZINE-3,5-(2H,4H)-DIONE
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Synthesis routes and methods I

Procedure details

Bromine (2.506 mL, 48.6 mmol) was added to a suspension of 1,2,4-triazine-3,5(2H,4H)-dione (commercially available from Aldrich, 2.5 g, 22.11 mmol) in Water (40 mL). The mixture was stirred at room temperature for 26 hours. A white precipitate was formed. The solid was recovered by filtration and recrystallized from water (15 mL at reflux temperature) affording the title compound 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.97 g, 10.26 mmol, 46.4% yield) as a white crystalline solid.
Quantity
2.506 mL
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0 (± 1) mol
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40 mL
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Synthesis routes and methods II

Procedure details

2H-[1,2,4]triazin-3,5-dione (50 g, 442 mmol) is placed in the presence of 60 ml of bromine in 800 ml of water at 60° C. for 10 h. The reaction medium is then slowly added to an ammonia solution until pH=5. It is then extracted in ethyl acetate and the organic phases are dried on MgSO4. After filtration and dry concentration, 1a is isolated in the form of a white solid (79.2 g, yield=93%). TLC silica gel 60 F 254 Merck, CH2Cl2:MeOH 90:10, Rf=0.32.
Quantity
50 g
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reactant
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60 mL
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800 mL
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0 (± 1) mol
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Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-6-azauracil
5-Bromo-6-azauracil
5-Bromo-6-azauracil
5-Bromo-6-azauracil
5-Bromo-6-azauracil

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